5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Brand Name: Vulcanchem
CAS No.: 1358645-02-9
VCID: VC11875389
InChI: InChI=1S/C24H19ClN4O3/c1-15-20(26-23(32-15)16-6-5-7-17(25)12-16)14-28-10-11-29-21(24(28)30)13-19(27-29)18-8-3-4-9-22(18)31-2/h3-13H,14H2,1-2H3
SMILES: CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O
Molecular Formula: C24H19ClN4O3
Molecular Weight: 446.9 g/mol

5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

CAS No.: 1358645-02-9

Cat. No.: VC11875389

Molecular Formula: C24H19ClN4O3

Molecular Weight: 446.9 g/mol

* For research use only. Not for human or veterinary use.

5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one - 1358645-02-9

Specification

CAS No. 1358645-02-9
Molecular Formula C24H19ClN4O3
Molecular Weight 446.9 g/mol
IUPAC Name 5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C24H19ClN4O3/c1-15-20(26-23(32-15)16-6-5-7-17(25)12-16)14-28-10-11-29-21(24(28)30)13-19(27-29)18-8-3-4-9-22(18)31-2/h3-13H,14H2,1-2H3
Standard InChI Key GGVSELPQAOIEMH-UHFFFAOYSA-N
SMILES CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O
Canonical SMILES CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O

Introduction

Chemical Identity and Molecular Properties

The compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by fused pyrazole and pyrazine rings. Its molecular formula is C24H19ClN4O3, with a molecular weight of 446.9 g/mol . The IUPAC name reflects its substituents: a 3-chlorophenyl group on the oxazole ring, a methyl group at position 5 of the oxazole, and a 2-methoxyphenyl group on the pyrazolo-pyrazinone scaffold.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1358645-02-9
Molecular FormulaC24H19ClN4O3
Molecular Weight446.9 g/mol
IUPAC Name5-[[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
SMILES NotationCOc1ccc(-c2cc3c(=O)n(Cc4nc(-c5ccc(Cl)cc5)oc4C)ccn3n2)cc1

The SMILES string highlights critical features: the methoxy group (COc1ccc...), chlorophenyl-oxazole moiety (nc(-c5ccc(Cl)cc5)oc4C), and pyrazolo-pyrazinone core (ccn3n2) .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with the construction of the oxazole and pyrazine rings. A plausible route includes:

  • Oxazole Formation: Condensation of 3-chlorobenzaldehyde with methyl isocyanoacetate to form the 5-methyloxazole intermediate.

  • Pyrazolo-Pyrazinone Assembly: Cyclization of a hydrazine derivative with a diketone precursor, followed by functionalization at position 5 with the oxazole-methyl group .

  • Coupling Reactions: Suzuki-Miyaura cross-coupling may introduce the 2-methoxyphenyl group to the pyrazine ring.

Exact reaction conditions (e.g., catalysts, solvents) are proprietary but align with methodologies for analogous heterocycles .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks for methoxy (δ ~3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and methyl groups (δ ~2.5 ppm) confirm substituent placement.

    • ¹³C NMR: Signals for carbonyl (δ ~165 ppm) and quaternary carbons (δ ~150 ppm) validate the pyrazinone and oxazole rings .

  • Mass Spectrometry (MS): High-resolution MS shows a molecular ion peak at m/z 447.1 (M+H⁺), consistent with the molecular formula.

Structural and Electronic Features

Three-Dimensional Conformation

Computational modeling (e.g., density functional theory) predicts a planar pyrazolo-pyrazinone core with the oxazole and methoxyphenyl groups oriented orthogonally. This arrangement may facilitate π-π stacking interactions with biological targets .

Reactivity Profile

  • Electrophilic Sites: The pyrazinone carbonyl (C=O) and oxazole nitrogen are potential sites for nucleophilic attack.

  • Metabolic Hotspots: The methyl group on the oxazole and methoxy group on phenyl are susceptible to oxidative metabolism.

TargetTherapeutic AreaMechanism
CDK4/6OncologyCell cycle arrest
JAK2Autoimmune DiseasesCytokine signaling inhibition
PI3KMetabolic DisordersInsulin sensitivity modulation

Note: Specific data for this compound are pending empirical validation .

Structure-Activity Relationships (SAR)

  • Oxazole Methyl Group: Enhances metabolic stability by shielding the oxazole ring from oxidation .

  • Chlorophenyl Substituent: Increases lipophilicity, potentially improving blood-brain barrier penetration.

  • Methoxyphenyl Group: Contributes to π-stacking with kinase ATP-binding pockets .

Research Gaps and Future Directions

While the compound’s structural features suggest therapeutic promise, critical gaps remain:

  • In Vitro Profiling: No published data on enzymatic inhibition assays or cytotoxicity.

  • Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) studies.

  • In Vivo Efficacy: Animal model testing is required to validate hypothesized targets.

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